molecular formula C17H26Cl2N4O B4753410 N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride

N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride

Cat. No. B4753410
M. Wt: 373.3 g/mol
InChI Key: QZCPIHWNEPCLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been widely used in scientific research to investigate the role of EGFR in cancer and other diseases.

Mechanism of Action

N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents the autophosphorylation of EGFR and downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces apoptosis, and decreases the expression of various proteins involved in cell cycle regulation and survival. N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 is a potent and specific inhibitor of EGFR tyrosine kinase activity, making it an excellent tool for investigating the role of EGFR in cancer and other diseases. However, its use is limited by its low solubility and poor bioavailability, which can make it difficult to administer in vivo. N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 also has a relatively short half-life, which may limit its effectiveness in long-term studies.

Future Directions

There are many potential future directions for research using N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035. Another potential direction is the investigation of EGFR signaling in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 could be used in combination with other therapies to improve their effectiveness in cancer treatment.

Scientific Research Applications

N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 has been extensively used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer. N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride 153035 has also been used to study the signaling pathways involved in EGFR activation and downstream effects on cell proliferation, differentiation, and survival.

properties

IUPAC Name

N',N'-diethyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O.2ClH/c1-3-21(4-2)12-11-18-14-15-7-5-8-16(13-15)22-17-19-9-6-10-20-17;;/h5-10,13,18H,3-4,11-12,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPIHWNEPCLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-[3-(pyrimidin-2-yloxy)benzyl]ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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